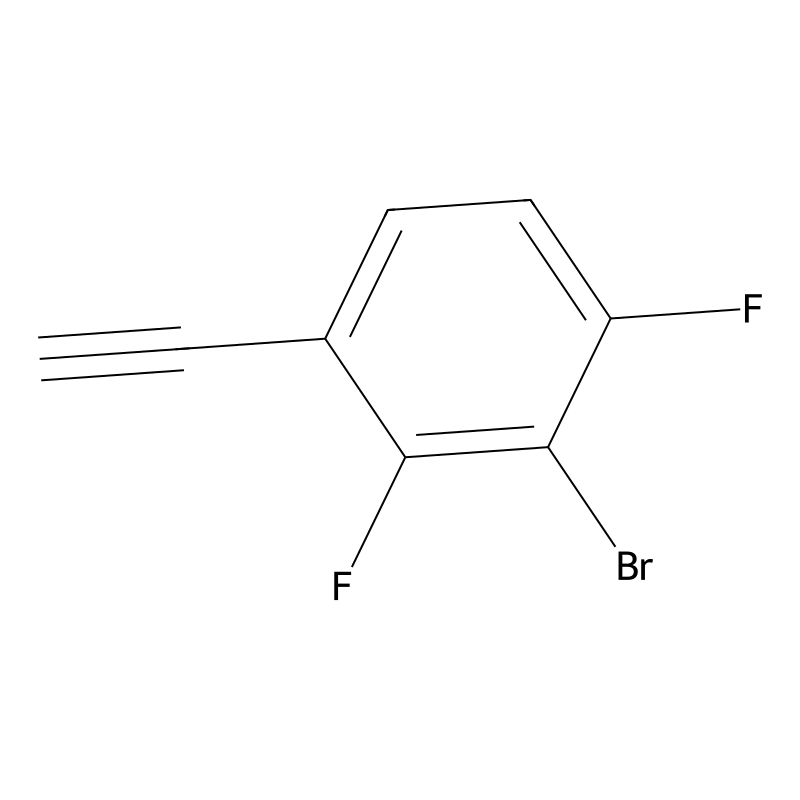

2-Bromo-4-ethynyl-1,3-difluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Bromo-5-ethynyl-1,3-difluorobenzene is an organic compound characterized by the molecular formula C8H3BrF2. This compound features a bromine atom, an ethynyl group, and two fluorine atoms attached to a benzene ring, making it a member of the difluorobenzene family. The presence of the ethynyl group enhances its reactivity and utility in various chemical processes. Due to its unique structure, 2-Bromo-5-ethynyl-1,3-difluorobenzene is widely used in scientific research, particularly in organic synthesis and medicinal chemistry.

- Sonogashira Coupling: The ethynyl group allows for coupling reactions with aryl or vinyl halides under Sonogashira conditions, leading to the formation of extended conjugated systems.

- Halogen-Metal Exchange: The bromine atom can participate in halogen-metal exchange reactions with strong organometallic reagents, facilitating further functionalization of the aromatic ring.

These reactions often utilize catalysts such as palladium and copper in conjunction with bases like triethylamine. The products formed can include various functionalized aromatic compounds and extended conjugated systems, which are valuable in material science and organic synthesis.

The synthesis of 2-Bromo-5-ethynyl-1,3-difluorobenzene typically involves several steps:

- Electrophilic Aromatic Substitution: Starting from a suitable precursor compound, electrophilic substitution is performed to introduce the bromine and fluorine substituents onto the benzene ring.

- Formation of the Ethynyl Group: The ethynyl group is introduced through a reaction involving acetylene or related compounds under appropriate conditions.

These synthetic routes often require palladium catalysts and copper co-catalysts to achieve high yields and selectivity. Reaction conditions must be optimized to ensure successful functionalization without undesired side reactions.

2-Bromo-5-ethynyl-1,3-difluorobenzene has diverse applications across multiple fields:

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.

- Medicinal Chemistry: The compound's unique properties make it valuable in developing pharmaceuticals.

- Material Science: It is utilized in creating advanced materials with specific electronic and optical properties.

These applications underscore the significance of 2-Bromo-5-ethynyl-1,3-difluorobenzene in both academic research and industrial processes.

Interaction studies involving 2-Bromo-5-ethynyl-1,3-difluorobenzene focus on its reactivity with various reagents and its potential biological interactions. The compound's ability to undergo electrophilic aromatic substitution allows it to react with different electrophiles, which can be explored for developing new materials or pharmaceuticals. Additionally, studies may assess its interactions at the molecular level with biological targets to evaluate its potential therapeutic effects or toxicological profiles.

In comparison to other similar compounds, 2-Bromo-5-ethynyl-1,3-difluorobenzene stands out due to its unique combination of substituents:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-5-fluoro-1,3-dimethylbenzene | Methyl groups replace ethynyl group | Lacks ethynyl functionality |

| 2-Bromo-5-chloro-1,3-difluorobenzene | Chlorine atom instead of an ethynyl group | Different halogen substitution |

| 1-Ethynyl-2,3-difluorobenzene | Ethynyl group at different position | Different positioning of fluorine atoms |

| 2-Ethynyl-4-fluoroaniline | Ethynyl group attached to an amine | Incorporates an amino group |

The presence of the ethynyl group in 2-Bromo-5-ethynyl-1,3-difluorobenzene enhances its reactivity and potential for various coupling reactions compared to other derivatives that lack this feature. This unique aspect makes it particularly valuable in synthetic chemistry and material science applications.